N-[1-(quinazolin-4-yl)piperidin-3-yl]cyclopropanecarboxamide
Description
N-[1-(quinazolin-4-yl)piperidin-3-yl]cyclopropanecarboxamide is a complex organic compound that features a quinazoline moiety linked to a piperidine ring, which is further connected to a cyclopropanecarboxamide group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Properties
Molecular Formula |
C17H20N4O |
|---|---|
Molecular Weight |
296.37 g/mol |
IUPAC Name |
N-(1-quinazolin-4-ylpiperidin-3-yl)cyclopropanecarboxamide |
InChI |
InChI=1S/C17H20N4O/c22-17(12-7-8-12)20-13-4-3-9-21(10-13)16-14-5-1-2-6-15(14)18-11-19-16/h1-2,5-6,11-13H,3-4,7-10H2,(H,20,22) |
InChI Key |
ARJMOKHRMUTWOV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C2=NC=NC3=CC=CC=C32)NC(=O)C4CC4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(quinazolin-4-yl)piperidin-3-yl]cyclopropanecarboxamide typically involves multi-step organic reactions. One common approach is to start with the quinazoline core, which can be synthesized through the cyclization of anthranilic acid derivatives with formamide. The piperidine ring can be introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the quinazoline intermediate. Finally, the cyclopropanecarboxamide group is attached through amide bond formation, often using coupling reagents like EDCI or HATU under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions and scaling up the process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
N-[1-(quinazolin-4-yl)piperidin-3-yl]cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the quinazoline moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction can lead to the formation of reduced piperidine derivatives .
Scientific Research Applications
N-[1-(quinazolin-4-yl)piperidin-3-yl]cyclopropanecarboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of N-[1-(quinazolin-4-yl)piperidin-3-yl]cyclopropanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazoline moiety is known to inhibit certain kinases, while the piperidine ring can modulate receptor activity. These interactions can lead to the inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses .
Comparison with Similar Compounds
Similar Compounds
2-(4-Substituted-piperidin/piperazine-1-yl)-N-(5-cyclopropyl-1H-pyrazol-3-yl)-quinazoline-2,4-diamines: These compounds also feature a quinazoline core and exhibit potent kinase inhibitory activity.
Piperidine Derivatives: Compounds with piperidine moieties are widely studied for their diverse biological activities.
Uniqueness
N-[1-(quinazolin-4-yl)piperidin-3-yl]cyclopropanecarboxamide is unique due to its specific combination of functional groups, which confer distinct biological activities and potential therapeutic applications. Its ability to interact with multiple molecular targets makes it a versatile compound in drug discovery .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
